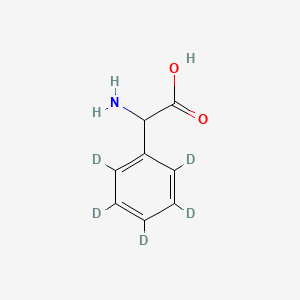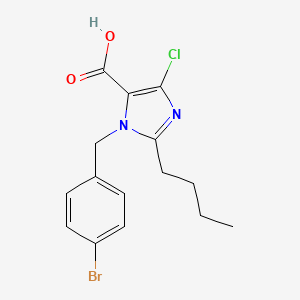
D,L-2-Phenylglycine-d5
Descripción general
Descripción
D,L-2-Phenylglycine-d5: is a deuterium-labeled version of 2-phenylglycine, where five hydrogen atoms are replaced with deuterium. This compound is a non-proteinogenic alpha amino acid, meaning it is not incorporated into proteins during translation. It is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D,L-2-Phenylglycine-d5 typically involves the reaction of L-2-phenylglycine with deuterium oxide (D2O) in the presence of sodium hydride. The process includes several steps such as acidification and crystallization to obtain the final product .
Industrial Production Methods: Industrial production of this compound can be achieved through the cyanidation reaction of benzaldehyde and hydrocyanic acid, followed by reactions with carbon dioxide and ammonia to form 5-phenyl-hydantoin. This intermediate is then subjected to steam stripping, alkaline hydrolysis, and other purification steps to yield high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D,L-2-Phenylglycine-d5 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: D,L-2-Phenylglycine-d5 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its isotopic labeling helps in tracing reaction pathways and studying molecular interactions .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its deuterium labeling allows for precise tracking of metabolic processes and interactions with biological molecules .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, particularly beta-lactam antibiotics. Its unique properties make it valuable in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism by which D,L-2-Phenylglycine-d5 exerts its effects involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for specific enzymes. The deuterium atoms in the compound can influence reaction rates and pathways, providing insights into enzyme kinetics and mechanisms .
Comparación Con Compuestos Similares
2-Phenylglycine: The non-deuterated version of D,L-2-Phenylglycine-d5, used in similar applications but without the isotopic labeling.
4-Hydroxyphenylglycine: Another phenylglycine derivative with hydroxyl substitution, used in the synthesis of glycopeptide antibiotics.
3,5-Dihydroxyphenylglycine: A derivative with two hydroxyl groups, also used in antibiotic synthesis.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNAGUHMKGQNY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858303 | |
| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-96-1 | |
| Record name | Amino[(~2~H_5_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











